Cas no 1447607-10-4 (5-Iodo-2-(pyridin-3-YL)pyrimidine)

5-Iodo-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an iodine atom at the 5-position and a pyridin-3-yl group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine moiety serves as a reactive handle for further functionalization. Its pyridine and pyrimidine motifs are commonly found in pharmaceuticals and agrochemicals, enhancing its utility in drug discovery and material science. The compound's well-defined reactivity and stability under standard conditions contribute to its broad applicability in research and industrial applications.
5-Iodo-2-(pyridin-3-YL)pyrimidine structure
1447607-10-4 structure
Product Name:5-Iodo-2-(pyridin-3-YL)pyrimidine
CAS No:1447607-10-4
MF:C9H6IN3
MW:283.068513393402
CID:4827332
Update Time:2025-06-26

5-Iodo-2-(pyridin-3-YL)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-IODO-2-(PYRIDIN-3-YL)PYRIMIDINE
    • 5-Iodo-2-(pyridin-3-YL)pyrimidine
    • Inchi: 1S/C9H6IN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H
    • InChI Key: CVVNLCFOTSTCEY-UHFFFAOYSA-N
    • SMILES: IC1C=NC(C2C=NC=CC=2)=NC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 157
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.7

5-Iodo-2-(pyridin-3-YL)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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1447607-10-4 95%
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Chemenu
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1447607-10-4 97%
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Additional information on 5-Iodo-2-(pyridin-3-YL)pyrimidine

Introduction to 5-Iodo-2-(pyridin-3-yl)pyrimidine (CAS No. 1447607-10-4)

5-Iodo-2-(pyridin-3-yl)pyrimidine, with the chemical identifier CAS No. 1447607-10-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The compound’s unique combination of an iodine substituent and a pyridine-pyrimidine core provides multiple sites for functionalization, enabling chemists to design intricate derivatives with tailored properties.

The iodo-substituted pyrimidine moiety is particularly noteworthy, as it serves as an excellent handle for further chemical transformations. Iodine’s electrophilic nature allows for facile participation in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing complex organic frameworks. These reactions are widely employed in medicinal chemistry to link pharmacophores together, forming novel drug candidates with enhanced efficacy and reduced toxicity.

In recent years, the pharmaceutical industry has seen a surge in interest regarding kinase inhibitors, particularly those targeting cancer-related pathways. 5-Iodo-2-(pyridin-3-yl)pyrimidine has emerged as a key building block in the development of such inhibitors. For instance, studies have demonstrated its utility in generating pyrimidine-based kinase inhibitors that exhibit potent activity against tyrosine kinases involved in tumor growth and progression. The pyridine ring enhances binding affinity by interacting with conserved pockets in the kinase active site, while the iodine atom provides a strategic position for further derivatization to optimize selectivity and pharmacokinetic profiles.

Moreover, the pyridin-3-yl group in this compound contributes to its biological relevance by mimicking natural bioactive scaffolds found in numerous therapeutic agents. Pyridine derivatives are well-documented for their role in modulating enzyme activity and receptor binding. By incorporating this moiety into drug candidates, researchers can leverage existing knowledge of pyridine-based pharmacophores to accelerate the discovery process. This approach not only saves time but also reduces the risk of encountering unforeseen adverse effects by building upon established chemical frameworks.

The compound’s applicability extends beyond oncology into other therapeutic areas such as infectious diseases and inflammation. Recent publications highlight its use in synthesizing antiviral agents, where the pyrimidine-pyridine scaffold contributes to viral protease inhibition. The iodine atom facilitates further functionalization to introduce groups that enhance binding interactions with target enzymes or receptors. Such modifications are critical for achieving high specificity and potency while minimizing off-target effects—a cornerstone of modern drug design.

From a synthetic chemistry perspective, 5-Iodo-2-(pyridin-3-yl)pyrimidine offers a versatile platform for exploring novel reaction pathways and methodologies. Its stability under various reaction conditions makes it an ideal candidate for exploring green chemistry principles, such as catalytic processes that minimize waste and energy consumption. Researchers have also investigated its role in flow chemistry systems, where controlled reaction conditions enhance yield and reproducibility—a trend increasingly adopted in industrial settings to improve scalability and sustainability.

The growing emphasis on precision medicine has further underscored the importance of intermediates like 5-Iodo-2-(pyridin-3-yl)pyrimidine. By enabling the rapid synthesis of structurally diverse derivatives, this compound supports high-throughput screening campaigns aimed at identifying personalized medicine candidates. Such efforts align with global trends toward tailored therapeutic solutions that address individual patient needs based on genetic and molecular profiles.

In conclusion, 5-Iodo-2-(pyridin-3-yl)pyrimidine (CAS No. 1447607-10-4) represents a cornerstone molecule in contemporary medicinal chemistry research. Its unique structural features and reactivity profile make it indispensable for developing next-generation therapeutics across multiple disease areas. As scientific understanding advances, the utility of this compound is expected to expand further, driven by innovations in synthetic methodologies and computational drug design tools that continue to push the boundaries of molecular innovation.

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